5-Bromo-4-(chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and fluorine substituents on its aromatic ring. Its molecular formula is CHBrClFN, and it has a molecular weight of approximately 201.45 g/mol. This compound typically appears as a colorless to yellow liquid with a boiling point around 162-164 °C. The presence of these halogens imparts unique electronic properties, making it a valuable scaffold in medicinal chemistry and material science .
The biological activity of 5-Bromo-4-(chloromethyl)-2-fluoropyridine has been explored in various contexts. It has shown potential as an inhibitor for specific enzymes relevant in cancer therapy, particularly those involved in immunotherapy pathways. The compound's ability to modulate biological targets makes it a candidate for further development in drug discovery . Furthermore, its derivatives have been studied for their effects on neuropeptide Y receptors, indicating potential applications in treating metabolic disorders and anxiety-related conditions .
Several synthetic routes have been developed for 5-Bromo-4-(chloromethyl)-2-fluoropyridine:
These methods highlight the versatility of halogenated pyridines in organic synthesis.
5-Bromo-4-(chloromethyl)-2-fluoropyridine finds applications across various fields:
Interaction studies involving 5-Bromo-4-(chloromethyl)-2-fluoropyridine focus on its behavior with biological targets and other chemical species. Research indicates that the compound's halogen substituents significantly affect its binding affinity to enzymes and receptors. For example, studies have demonstrated that fluorinated pyridines exhibit enhanced reactivity in nucleophilic substitution reactions compared to their chloro- or bromo-substituted counterparts, which could lead to more efficient drug candidates .
Several compounds share structural similarities with 5-Bromo-4-(chloromethyl)-2-fluoropyridine, allowing for comparative analysis:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Bromo-2-fluoropyridine | CHBrFN | 0.86 |
| 5-Bromo-3-chloromethyl-2-fluoropyridine | CHBrClFN | 0.82 |
| 5-Bromo-2-fluoro-3-methylpyridine | CHBrFN | 0.82 |
| 2-Fluoro-3,5-dibromo-4-methylpyridine | CHBrFN | 0.76 |
| 5-Bromo-2-chloro-4-methylpyridine | CHBrClN | 0.74 |
These compounds differ primarily in their substituent positions and types, affecting their chemical reactivity and biological activity profiles. The uniqueness of 5-Bromo-4-(chloromethyl)-2-fluoropyridine lies in its specific combination of halogens at defined positions on the pyridine ring, which influences both its synthetic utility and potential pharmacological applications .